5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose

Protecting group stability Silyl ether hydrolysis Orthogonal protection

Synthesizing nucleosides with labile protecting groups risks premature deprotection and yield loss. This 5-O-TBDPS-2,3-O-isopropylidene-D-ribofuranose solves this via an orthogonal protection pattern: the TBDPS ether withstands 80% acetic acid, 50% TFA, and strongly basic organometallic conditions-approximately 250× more resistant to acid hydrolysis than the TBS analog-while the 2,3-O-isopropylidene locks the ribofuranose ring conformation. This enables sequential deprotection strategies impossible with TBS, trityl, or benzoyl analogs. • Orthogonal stability: TBDPS survives conditions that cleave TBS and trityl; removed only by fluoride ion (TBAF) as final step. • Validated performance: 95% α-selective yield in adenophostin A pseudodisaccharide coupling; 51-60% yield in C-nucleoside syntheses. • Supply: Powder, ≥95% purity, optical rotation -28° (c=1.5, CHCl₃). For R&D use only.

Molecular Formula C24H32O5Si
Molecular Weight 428.6 g/mol
Cat. No. B12292211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose
Molecular FormulaC24H32O5Si
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
InChIInChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3
InChIKeyOOVHEXLXHQNNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBDPS-Isopropylidene Ribofuranose: Product Overview


5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS 141607-35-4, molecular formula C24H32O5Si, molecular weight 428.59) is a doubly protected D-ribofuranose derivative in which the 2,3-diol is masked as an isopropylidene acetal and the primary 5-hydroxyl is protected as a tert-butyldiphenylsilyl (TBDPS) ether . This orthogonal protection pattern locks the ribofuranose ring in a defined conformation while leaving the anomeric position (C-1) free for glycosylation, making it a strategic building block for stereoselective nucleoside and C-nucleoside synthesis [1]. The compound is supplied as a powder with a minimum purity of 95% and an optical rotation of −28° (c=1.5 in chloroform) .

Workflow
Stereoselective nucleoside and C-nucleoside synthesis
Protection
Orthogonal 5-O-TBDPS and 2,3-O-isopropylidene groups
Anomeric Position
Free for glycosylation with defined stereochemistry

Why TBDPS Protection Cannot Be Replaced by TBS, Trityl, or Benzoyl


The 5-O-TBDPS-2,3-O-isopropylidene-D-ribofuranose scaffold is not interchangeable with its closest structural analogs—such as the 5-O-TBS (CAS 68703-51-5), 5-O-trityl, or 5-O-benzoyl derivatives—because the TBDPS group provides a unique orthogonal stability window that none of the other protecting groups can replicate [1]. The TBDPS ether is approximately 250-fold more resistant to acid hydrolysis than the corresponding TBS ether and is completely unaffected by 80% acetic acid, which rapidly cleaves TBS, trityl, and tetrahydropyranyl ethers [1][2]. This differential stability enables sequential deprotection strategies that are impossible with any single alternative protecting group. Furthermore, the TBDPS analog exhibits a markedly different specific optical rotation (−28° vs −13° for the TBS analog), reflecting distinct conformational or electronic properties that can influence stereochemical outcomes in downstream glycosylation reactions [3]. Substituting the TBDPS group for a less bulky or less stable protecting group risks premature deprotection, loss of regioselectivity, and reduced synthetic yield.

Acid Stability
TBDPS survives isopropylidene removal and 80% acetic acid treatments
TBS, trityl, and THP ethers may cleave prematurely under the same conditions
Orthogonal Selectivity
Unique stability window enables sequential deprotection (acid-stable, fluoride-cleavable)
Loss of orthogonal handle with TBS or trityl limits stepwise deprotection strategies
Conformational Impact
Bulk and electronic properties may influence glycosylation stereoselectivity
Smaller protecting groups may shift stereochemical outcomes; distinct optical rotation reported

Quantitative Evidence vs. Closest Analogs


Acid Hydrolysis Stability vs. TBS and TMS Ethers

Under acidic aqueous conditions, the relative hydrolysis rates of trisubstituted silyl ethers follow the order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means the TBDPS group on 5-O-tert-butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose is approximately 250 times more stable than the TBS group on the direct analog 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS 68703-51-5) and 5,000,000 times more stable than a TMS ether. In basic media, TBDPS and TBS show comparable stability (both ~20,000 relative to TMS), but TIPS is superior (~100,000) [1].

Acid Hydrolysis Stability
Class-level
TBDPS 250× more stable than TBS; 5,000,000× vs TMS
Supports orthogonal deprotection planning in acid-exposed steps
Relative hydrolysis rates from compiled silyl ether kinetic data
Protecting group stability Silyl ether hydrolysis Orthogonal protection Carbohydrate chemistry

Orthogonal Stability vs. TBS, Trityl, and THP

The TBDPS group is unaffected by treatment with 80% acetic acid, a condition that quantitatively catalyzes the deprotection of O-tetrahydropyranyl (THP), O-trityl, and O-tert-butyldimethylsilyl (TBS) ethers [1]. It is also stable to 50% trifluoroacetic acid (TFA) and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals [1]. In contrast, the 5-O-trityl-2,3-O-isopropylidene-D-ribofuranose analog is cleaved under these identical 80% acetic acid conditions. This orthogonal stability profile permits the selective removal of other protecting groups while retaining the TBDPS ether intact on the ribofuranose scaffold.

Orthogonal Stability
Class-level
TBDPS stable to 80% AcOH; TBS, trityl, THP cleaved
Enables selective deprotection of other groups while retaining TBDPS
Orthogonal behavior reported across multiple protecting group studies
Orthogonal deprotection Selective silyl ether cleavage 80% acetic acid stability Multi-step synthesis

Distinct Optical Rotation vs. TBS Analog

The TBDPS-protected compound exhibits a specific optical rotation [α]D = −28° (c=1.5 in chloroform) , whereas the directly comparable TBS-protected analog 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS 68703-51-5) shows [α]D = −13° (c=1 in chloroform) [1]. The >2-fold difference in magnitude of optical rotation (Δ[α]D = 15°), despite identical ribofuranose core stereochemistry, reflects the distinct conformational or electronic perturbation exerted by the bulky TBDPS chromophore versus the smaller TBS group. This difference provides an analytical handle for identity confirmation and purity assessment by polarimetry.

Optical Rotation
Reported
[α]D −28° (c 1.5, CHCl₃) vs −13° for TBS analog
Identity confirmation and lot-to-lot consistency verification
Distinct chiroptical signature separates from close analog
Chiroptical property Specific rotation Conformational analysis Quality control

Glycosylation Efficiency in Adenophostin A Synthesis

In the convergent synthesis of adenophostin A—a potent D-myo-inositol 1,4,5-trisphosphate receptor agonist—the key glycosylation between 1,2-O-isopropylidene-5-O-tert-butyldiphenylsilyl-α-D-ribofuranose (8) and ethyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-α/β-D-glucopyranoside (7) under N-iodosuccinimide/trifluoromethanesulfonic acid activation afforded the α-linked pseudodisaccharide (10) in 95% isolated yield [1]. The TBDPS group remained intact throughout this glycosylation and subsequent acetylation steps, demonstrating its compatibility with strong Lewis acid promoters. The corresponding reaction outcome with a 5-O-TBS or 5-O-benzoyl analog under identical conditions has not been reported to achieve this yield, highlighting the TBDPS variant as the preferred intermediate for this high-value synthetic target.

Glycosylation Yield
Context-dependent
95% isolated yield in adenophostin A α-pseudodisaccharide coupling
Validated glycosyl acceptor for this high-value synthetic target
TBS or benzoyl analog yields not reported under identical conditions
Glycosylation yield Adenophostin A synthesis Second messenger NIS/TfOH activation

Regioselectivity of Primary Alcohol Silylation

The TBDPS group was specifically developed by Hanessian and Lavallée to improve the selectivity for primary hydroxyl protection over the existing TBS group [1]. The increased steric bulk of the two phenyl rings and tert-butyl substituents on silicon makes TBDPSCl substantially more discriminating toward primary vs. secondary alcohols compared to TBSCl [1][2]. In the context of 2,3-O-isopropylidene-D-ribofuranose, where the 5-OH is the only free primary alcohol, treatment with TBDPSCl/imidazole in DMF provides the 5-O-TBDPS derivative with minimal competition from the secondary anomeric 1-OH, whereas TBSCl exhibits measurable protection of secondary alcohols under forcing conditions [2].

Regioselectivity
Class-level
TBDPSCl highly selective for primary 5-OH over secondary alcohols
Exclusive protection of 5-OH, leaving anomeric 1-OH free
Developed to improve primary alcohol discrimination vs TBSCl
Regioselective silylation Primary alcohol protection Steric directing effect 2,3-O-isopropylidene-D-ribofuranose

Application Scenarios


Stereoselective C-Nucleoside Synthesis

The 5-O-TBDPS-2,3-O-isopropylidene-D-ribonolactone (derived from the ribofuranose) serves as the electrophilic partner for organolithium and organomagnesium reagents, yielding hemiacetal intermediates that are subsequently reduced to C-nucleosides with defined stereochemistry [1]. The TBDPS group survives the strongly basic organometallic conditions and can be selectively removed with TBAF after the C–C bond-forming step . In the ARKIVOC 2012 study, TBDPS-protected intermediates were converted to homo-C-nucleosides in 51–60% yield over multiple steps with the TBDPS group providing orthogonal stability throughout . The 250-fold greater acid stability of TBDPS over TBS ensures the protecting group remains intact during any acidic quenches or washes in the workup procedure.

Adenophostin A Glycoconjugate Assembly

The TBDPS-protected ribofuranose is the validated glycosyl acceptor for the key α-selective pseudodisaccharide coupling in adenophostin A synthesis, delivering 95% isolated yield under NIS/TfOH activation [2]. The steric bulk of the TBDPS group may contribute to the high α-selectivity observed. Laboratories synthesizing adenophostin analogs or related D-myo-inositol 1,4,5-trisphosphate receptor ligands should procure the TBDPS variant rather than the TBS analog, as the synthetic route has been optimized specifically for this protecting group combination [2].

Sequential Deprotection for Nucleoside Synthesis

In multi-step syntheses requiring the sequential removal of protecting groups, the TBDPS ether on the 5-O position provides a unique orthogonal handle: it is completely stable to 80% acetic acid (which removes trityl and TBS groups), stable to 50% TFA, and stable to the acidic conditions of isopropylidene acetal manipulation [3]. This allows chemists to deprotect other functional groups (e.g., 5'-O-trityl in nucleoside chemistry) while retaining the TBDPS group, then subsequently cleave the TBDPS ether with fluoride ion (TBAF) as the final deprotection step [3]. This orthogonal deprotection sequence is impossible with the TBS analog, which is cleaved by 80% acetic acid.

ADP-Ribosylation Probe Synthesis

The synthesis of α-N-ribosyl-asparagine and α-N-ribosyl-glutamine building blocks for ADP-ribosylation studies employs 5-O-tert-butyldiphenylsilyl-β-D-ribofuranosyl azide as a key intermediate [4]. The TBDPS group provides the necessary stability during the Staudinger ligation-based glycosylation and subsequent peptide coupling steps, while the isopropylidene group ensures the ribofuranose ring remains in the desired conformation. The TBDPS-protected azide intermediate is produced in good yields with high α-anomeric selectivity, enabling the construction of well-defined ADP-ribosylated peptides for biochemical studies [4].

Application
Selection Property
Validation Focus
Stereoselective C-Nucleoside Synthesis
Orthogonal base-stable 5-O-TBDPS
TBAF-mediated deprotection after C–C bond formation
Adenophostin A Glycoconjugate Assembly
Optimized protecting group for Lewis acid glycosylation
α-Anomeric selectivity in pseudodisaccharide coupling
Sequential Deprotection for Nucleoside Synthesis
Orthogonal stability to 80% AcOH and 50% TFA
Selective removal of trityl/TBS while retaining TBDPS
ADP-Ribosylation Probe Synthesis
TBDPS stability in Staudinger ligation and peptide coupling
Well-defined ADP-ribosylated peptide construction
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